molecular formula C14H21NOS B5046687 2-(benzylthio)-N-isobutylpropanamide

2-(benzylthio)-N-isobutylpropanamide

Cat. No.: B5046687
M. Wt: 251.39 g/mol
InChI Key: NEUHFKZNPDCCIH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-isobutylpropanamide is a sulfur-containing organic compound characterized by a propanamide backbone substituted with a benzylthio group at the 2-position and an isobutyl group at the nitrogen atom.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-11(2)9-15-14(16)12(3)17-10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHFKZNPDCCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(benzylthio)-N-isobutylpropanamide with two structurally related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hypothetical Properties
This compound (Target) C₁₃H₁₉NOS ~265.4 g/mol Benzylthio, amide, isobutyl High lipophilicity (logP ~3.5); potential thiol-mediated reactivity or antioxidant activity
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₂₁H₂₄N₂OS 352.49 g/mol Benzothiazole, amide, isobutylphenyl Aromatic π-π interactions; possible anticancer/anti-inflammatory activity
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride C₉H₁₉N₂O·HCl 207.72 g/mol Amine, amide, isobutyl, hydrochloride salt Enhanced aqueous solubility; potential hydrogen-bonding capacity

Key Differences and Implications

Benzylthio vs. Benzothiazole: The target compound’s benzylthio group introduces a sulfur atom capable of redox reactions (e.g., disulfide formation) or nucleophilic interactions, which are absent in the benzothiazole-containing analog . Benzothiazoles, however, are aromatic heterocycles known for their electron-deficient rings, enabling strong interactions with biological targets like enzymes or receptors. This distinction may lead to divergent pharmacological profiles.

Benzylthio vs. Amino Group: Replacing the benzylthio group with an amine (as in the hydrochloride salt ) drastically alters polarity.

In contrast, the target compound’s simpler isobutyl group balances lipophilicity and steric hindrance.

Hypothetical Research Findings

  • Solubility and Bioavailability: The hydrochloride salt likely exhibits superior aqueous solubility compared to the neutral, lipophilic target compound. This property could make the amino analog more suitable for intravenous formulations, while the benzylthio variant may excel in oral delivery.
  • Reactivity : The benzylthio group’s susceptibility to oxidation could limit the target compound’s stability under oxidative conditions, necessitating formulation adjustments. In contrast, the benzothiazole analog may exhibit greater stability due to its aromatic system.

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